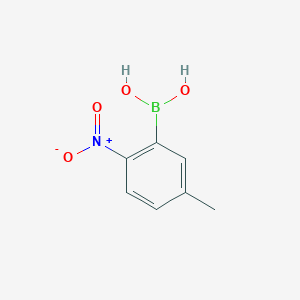
Boronicacid,(5-methyl-2-nitrophenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronicacid,(5-methyl-2-nitrophenyl) is an organoboron compound that features a boronic acid functional group attached to a 5-methyl-2-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boronicacid,(5-methyl-2-nitrophenyl) can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. Another method includes the palladium-catalyzed borylation of 5-methyl-2-nitrophenyl halides using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Boronicacid,(5-methyl-2-nitrophenyl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: 5-methyl-2-nitrophenol.
Reduction: 5-methyl-2-aminophenyl boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Boronicacid,(5-methyl-2-nitrophenyl) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of boronicacid,(5-methyl-2-nitrophenyl) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as enzyme inhibition where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is largely influenced by the electronic properties of the 5-methyl-2-nitrophenyl group, which can modulate the acidity and nucleophilicity of the boronic acid .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the nitro and methyl substituents, making it less reactive in certain contexts.
4-carboxy-2-nitrophenyl boronic acid: Contains a carboxyl group instead of a methyl group, altering its reactivity and solubility.
Uniqueness
Boronicacid,(5-methyl-2-nitrophenyl) is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for selective transformations that are not possible with simpler boronic acids .
Propiedades
Fórmula molecular |
C7H8BNO4 |
|---|---|
Peso molecular |
180.96 g/mol |
Nombre IUPAC |
(5-methyl-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 |
Clave InChI |
UYYXXKUUAZPZMI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


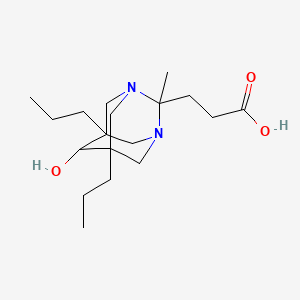
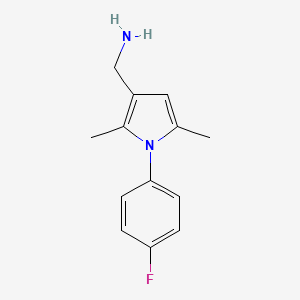
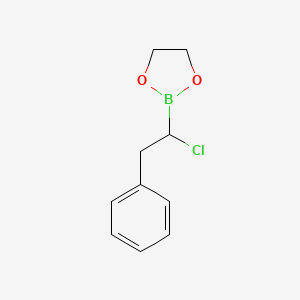
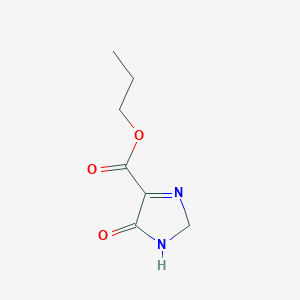
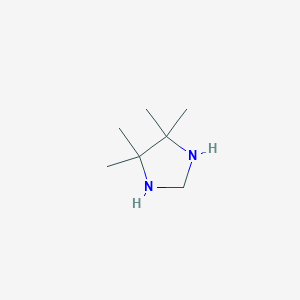
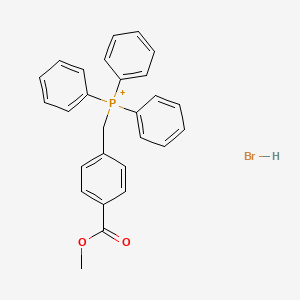
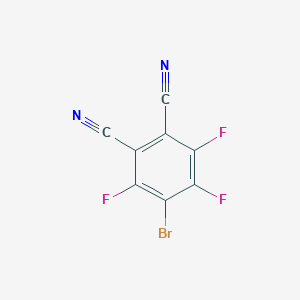
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
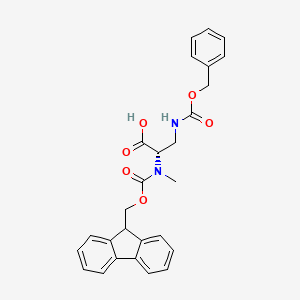

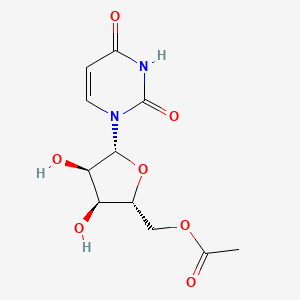

![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
